molecular formula C12H27NO B13269680 1-[(Nonan-2-yl)amino]propan-2-ol

1-[(Nonan-2-yl)amino]propan-2-ol

Cat. No.: B13269680
M. Wt: 201.35 g/mol
InChI Key: DEPJBCHXMLVCRI-UHFFFAOYSA-N
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Description

1-[(Nonan-2-yl)amino]propan-2-ol is an organic compound with the molecular formula C12H27NO It is a member of the amino alcohol family, characterized by the presence of both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Nonan-2-yl)amino]propan-2-ol can be synthesized through the reaction of nonan-2-amine with propylene oxide. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows: [ \text{Nonan-2-amine} + \text{Propylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[(Nonan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of halides or esters.

Scientific Research Applications

1-[(Nonan-2-yl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(Nonan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

    1-Aminopropan-2-ol: An amino alcohol with similar structural features but different chain length and properties.

    1-Amino-2-methylpropan-2-ol: Another amino alcohol with a branched structure, used in similar applications.

Uniqueness: 1-[(Nonan-2-yl)amino]propan-2-ol is unique due to its specific chain length and the presence of both an amino and hydroxyl group, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

1-(nonan-2-ylamino)propan-2-ol

InChI

InChI=1S/C12H27NO/c1-4-5-6-7-8-9-11(2)13-10-12(3)14/h11-14H,4-10H2,1-3H3

InChI Key

DEPJBCHXMLVCRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)NCC(C)O

Origin of Product

United States

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